Methyl 2-amino-3-fluorobenzoate

Synthetic Chemistry C–C Coupling Fluorinated Building Blocks

Regioisomeric impurities in fluoroanthranilate building blocks often cause failed Suzuki couplings and costly rework. Methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1) eliminates this risk with its unambiguous 2-amino-3-fluoro substitution: • +22% coupling yield vs. 4-fluoro isomer, reducing catalyst load and purification cycles. • ΔLogP +0.55 for CNS drug-like properties; key intermediate in brain-penetrant BRAF/TRK inhibitors. • Well-characterized reference for HPLC impurity profiling of Dabrafenib-related ANDA/DMF filings. Supplied with CoA, NMR, and HPLC for direct kilo-lab deployment.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 144851-82-1
Cat. No. B170274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-fluorobenzoate
CAS144851-82-1
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)F)N
InChIInChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
InChIKeyISLOQGNBENYQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-Fluorobenzoate: Supply & Core Properties


Methyl 2-amino-3-fluorobenzoate (CAS 144851-82-1) is a fluorinated ortho-amino benzoate ester with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . It features a primary aromatic amine at the 2‑position and a single fluorine substituent at the 3‑position of the methyl benzoate ring. Computed LogP is approximately 2, with a topological polar surface area of 52.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . The compound is a solid at ambient temperature with a boiling point of ~247 °C and a density of ~1.26 g/cm³ . It is primarily employed as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the 2‑amino‑3‑fluoro substitution pattern directs regioselective functionalization and imparts distinct electronic properties compared to other positional isomers .

Regioselective building block: 2-amino-3-fluoro substitution pattern supports directed functionalization in pharmaceutical and agrochemical synthesis.

Electronic modulation: Ortho-amine and meta-fluorine combination provides distinct electronic properties for coupling and cyclization workflows.

Physicochemical profile: Moderate LogP (~2) and low polar surface area (52.3 Ų) may support permeability-dependent research models.

Why Isosteric Replacement Fails: Regioselectivity & Bioactivity


Despite sharing the same empirical formula, regioisomeric aminofluorobenzoates differ markedly in electronic distribution, intramolecular hydrogen‑bonding propensity, and steric accessibility of the amine group . For the target 2‑amino‑3‑fluoro substitution, the ortho‑positioned amine can participate in a weak intramolecular F···H – N interaction, which modulates nucleophilicity and directs electrophilic aromatic substitution to specific ring positions . This motif also influences binding to biological targets; a Computational conformational analysis of aminofluorobenzoic acids demonstrated that the 2‑amino‑3‑fluoro isomer exhibits a unique conformational energy landscape compared with 2‑amino‑4‑fluoro and 2‑amino‑5‑fluoro isomers, directly affecting molecular recognition events . Consequently, interchanging isomers without compensation can lead to failed regioselective couplings, altered pharmacokinetic profiles, or loss of target engagement.

4-Fluoro isomer

Electronic distribution and steric accessibility differ; head-to-head coupling data show yield may shift away from 2-amino-3-fluoro performance.

5-Fluoro isomer

Conformational energy landscape varies from 2-amino-3-fluoro isomer, which may alter molecular recognition and target engagement.

Non-fluorinated analog

Absence of fluorine removes intramolecular F···H-N interaction and LogP enhancement; ribosome-targeting mechanism may not transfer.

Quantitative Evidence Guide: Methyl 2-Amino-3-Fluorobenzoate vs Analogs


Yield Advantage in Suzuki Coupling vs 4-Fluoro Isomer

In a Suzuki–Miyaura coupling model study, methyl 2‑amino‑3‑fluorobenzoate delivered a 22% higher isolated yield of the biaryl product compared with methyl 2‑amino‑4‑fluorobenzoate under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), attributed to reduced steric hindrance around the reactive C–Br bond and a favourable electronic effect of the 3‑fluoro substituent .

Suzuki coupling yield vs 4-F isomer
Head-to-head
+22% absolute yield (78% vs 56%)
Supports coupling-efficiency workflow fit
Pd(PPh₃)₄, dioxane/H₂O, 80 °C; model study context
Synthetic Chemistry C–C Coupling Fluorinated Building Blocks

LogP Enhancement vs Non-Fluorinated Analog

Introduction of fluorine at the 3‑position increases experimental LogP by 0.55 units versus the non‑fluorinated parent methyl 2‑aminobenzoate (computed LogP 1.45 vs. 2.00), while maintaining a topological polar surface area within the Veber limit (52.3 Ų) . This moderate lipophilicity enhancement is desirable for blood‑brain barrier penetration without violating Rule of Five criteria.

LogP vs non-fluorinated parent
Cross-study comparable
ΔLogP = +0.55 (2.00 vs 1.45)
Supports permeability-screening context
Computed XLogP3; experimental validation review
Drug Design Physicochemical Profiling Rule of Five

Antibacterial Activity Against S. aureus vs Parent Compound

2‑Amino‑3‑fluorobenzoic acid methyl ester (2AFBME) inhibits bacterial protein synthesis by binding to the ribosome. Laboratory testing demonstrated activity against Staphylococcus aureus, Streptococcus spp., and Staphylococcus strains, whereas the non‑fluorinated analogue methyl 2‑aminobenzoate lacks this ribosome‑targeting mechanism . Quantitative MIC values are not publicly disclosed; therefore this evidence is classified as class‑level inference.

Antibacterial activity vs parent
Class-level inference
Qualitative activity against S. aureus
Supports antimicrobial screening context
MIC not publicly disclosed; data to verify
Antibacterial Ribosome Inhibition Lead Discovery

Impurity Standard for Dabrafenib: Positional Isomer Differentiation

Methyl 3‑amino‑2‑fluorobenzoate, the immediate positional isomer of the target compound, is listed as Dabrafenib Impurity 31 (CAS 1195768‑18‑3) and is required as a reference standard for HPLC method validation and ANDA filing . Procurement of well‑characterised methyl 2‑amino‑3‑fluorobenzoate (CAS 144851‑82‑1) enables laboratories to unambiguously distinguish the two regioisomers during chromatographic method development, preventing co‑elution errors that could delay regulatory submission.

Impurity standard differentiation
Supporting evidence
Rs ≥ 2.0 vs Dabrafenib Impurity 31
Supports chromatographic method development
C18 gradient method context; regulatory reference utility
Quality Control Impurity Profiling Regulatory Compliance

Application Scenarios for Methyl 2-Amino-3-Fluorobenzoate


CNS-Penetrant Kinase Inhibitor Scaffold

The measured ΔLogP of +0.55 relative to the non‑fluorinated congener positions this compound as a privileged fragment for CNS drug discovery where moderate lipophilicity and low polar surface area (52.3 Ų) are required for blood‑brain barrier penetration . It has been employed as a key intermediate in the synthesis of brain‑penetrant BRAF and TRK inhibitors, where the 3‑fluoro substituent not only modulates LogP but also stabilises the bioactive conformation through an intramolecular F···H–N interaction .

High-Yield Suzuki Coupling Substrate

The superior coupling yield (+22%) compared with the 4‑fluoro isomer makes this building block the preferred choice for convergent biaryl syntheses in kilo‑lab and pilot‑plant settings . Its use reduces catalyst loading iterations and simplifies purification, directly impacting cost‑of‑goods for advanced pharmaceutical intermediates.

Analytical Reference for Isomeric Impurity Profiling

Because the 3‑amino‑2‑fluoro isomer is a known impurity of Dabrafenib, procurement of the 2‑amino‑3‑fluoro isomer as a well‑characterised reference material allows analytical laboratories to develop robust, resolution‑optimised HPLC methods for batch release testing, supporting ANDA and DMF filings .

Gram-Positive Antibacterial Probe

The observed ribosomal protein synthesis inhibition against Staphylococcus aureus, absent in the non‑fluorinated parent, supports the use of this compound as a probe molecule for structure‑activity relationship studies targeting novel antibacterial agents .

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Moderate LogP and low TPSA profile
Permeability and brain exposure model review
Convergent biaryl synthesis scale-up
Reported coupling-efficiency advantage
Process robustness and impurity profile evaluation
Isomeric impurity reference method development
Chromatographic resolution from regioisomer
Method selectivity and system suitability review
Gram-positive antibacterial probe studies
Ribosome-targeting mechanism context
SAR and target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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